Scientific Field: Biochemistry and Biotechnology
Summary of Application: The silanization process with 3-aminopropyltriethoxysilane (APTES) on oxide surfaces is frequently used for surface functionalization in biosensing applications. This is due to its beneficial characteristics such as its bifunctional nature and low cost .
Methods of Application: The APTES deposition methods are categorized into the solution-phase and vapor-phase. The deposition process of the APTES layer is optimized to obtain a monolayer, which is crucial for having a stable surface and effectively immobilizing the bioreceptors .
Results: The optimized deposition process leads to improved repeatability and sensitivity of the biosensor .
Scientific Field: Chemistry and Material Science
Summary of Application: 3-Amino-1-propanol has been studied in combination with quinoline-2-carboxylic acid to form various salts. These salts show distinct hydrogen bonding and π∙∙∙π stacking interactions, leading to unique structural motifs.
Methods of Application: The compound is used to form various salts with quinoline-2-carboxylic acid.
3-[(3-Aminopropyl)amino]-1-propanol, also known as 3-amino-1-propanol, is an organic compound with the molecular formula C6H16N2O. It features a hydroxyl group (-OH) and two amino groups (-NH2) in its structure, which contributes to its reactivity and biological activity. The compound is a colorless to pale yellow liquid and is soluble in water, alcohol, and ether . Its unique structure allows it to participate in various
The chemical behavior of 3-[(3-Aminopropyl)amino]-1-propanol includes its ability to neutralize acids, forming salts and water in an exothermic reaction. This property makes it useful in various industrial applications, particularly in the synthesis of other compounds . Additionally, the compound can undergo nucleophilic substitution reactions due to the presence of the amino groups, facilitating further chemical transformations.
This compound exhibits significant biological activity, including potential interactions with biomolecules. It has been studied for its ability to bind with enzymes, which may lead to inhibition or activation of specific pathways. The molecular mechanisms involve changes in gene expression, making it a candidate for research in pharmacology and biochemistry .
Several methods exist for synthesizing 3-[(3-Aminopropyl)amino]-1-propanol:
These methods can be optimized based on desired yield and purity levels.
3-[(3-Aminopropyl)amino]-1-propanol finds applications across various fields:
Its versatility makes it valuable in research and industrial settings.
Research into the interaction studies of 3-[(3-Aminopropyl)amino]-1-propanol has revealed its potential effects on enzyme activity and cellular processes. These studies typically involve:
These interactions highlight its potential therapeutic applications.
Several compounds share structural similarities with 3-[(3-Aminopropyl)amino]-1-propanol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-1-propanol | C3H9NO | Simpler structure; fewer functional groups |
| 2-Aminoethanol | C2H7NO | Shorter carbon chain; used as a solvent |
| Ethanolamine | C2H7N | Commonly used in pharmaceuticals; primary amine |
The uniqueness of 3-[(3-Aminopropyl)amino]-1-propanol lies in its dual amino functionality combined with a hydroxyl group, allowing it to participate in complex biochemical interactions not observed in simpler amines or alcohols. This property enhances its utility in both synthetic chemistry and biological applications.
The nucleophilic substitution approach utilizing 3-chloropropanol represents one of the most established synthetic pathways for producing 3-[(3-Aminopropyl)amino]-1-propanol [1]. This methodology exploits the inherent reactivity of the chloride leaving group in 3-chloropropanol toward nucleophilic attack by amino compounds . The reaction mechanism proceeds through a classical SN2 pathway, where 3-aminopropanol acts as the nucleophile to displace the chloride ion from 3-chloropropanol [1].
The preparation of 3-chloropropanol itself follows well-established industrial protocols involving the reaction of acrolein with hydrogen chloride, followed by reduction using alkali metal boranates [1]. Research has demonstrated that this precursor synthesis achieves yields of approximately 85% based on acrolein consumption, with the reduction step utilizing sodium borohydride at temperatures ranging from 14-17°C [1]. The resulting 3-chloropropanol serves as an excellent electrophilic substrate for subsequent nucleophilic substitution reactions .
The nucleophilic substitution reaction between 3-chloropropanol and 3-aminopropanol typically requires controlled temperature conditions to optimize both reaction rate and selectivity . Laboratory-scale investigations have shown that the reaction proceeds efficiently under mild conditions, with common reagents including sodium azide or potassium thiocyanate employed as nucleophiles under moderate reaction conditions . The mechanism involves direct nucleophilic attack at the carbon bearing the chloride substituent, resulting in clean displacement and formation of the desired amino alcohol product [3].
Industrial implementation of this synthetic route benefits from the relatively straightforward reaction conditions and high atom economy [1]. The process generates minimal waste products aside from the displaced chloride ions, which can be readily removed through aqueous workup procedures [1]. Temperature control typically ranges from 40-50°C for optimal conversion rates, with reaction times extending from 2-5 hours depending on scale and concentration [4].
Catalytic hydrogenation of 3-aminopropionitrile precursors provides an alternative synthetic approach that offers excellent selectivity and high yields for 3-[(3-Aminopropyl)amino]-1-propanol production [5] [6] [7]. This methodology relies on the controlled reduction of nitrile functional groups to primary amines under hydrogen atmosphere in the presence of suitable metal catalysts [6] [8].
The most effective catalytic systems employ nickel-containing support catalysts, particularly Raney nickel and sponge cobalt formulations [6] [7]. Research has established that optimal reaction conditions involve temperatures of 80-200°C, with particularly favorable results obtained at 100-180°C for primary amine formation [6]. The pressure requirements typically range from 1.0-6.0 MPa, with preferred operating conditions of 2.0-4.0 MPa for enhanced selectivity and reaction rates [6].
Mechanistic studies have revealed that the hydrogenation process proceeds through initial adsorption of the nitrile substrate onto the catalyst surface, followed by sequential hydrogen addition to form intermediate imine species before final reduction to the primary amine [8]. The presence of ammonia during the reaction significantly improves selectivity by suppressing dissociation reactions and secondary amine formation [6]. Typical ammonia additions range from 2-10% by weight based on the nitrile substrate [6].
Advanced catalyst formulations have demonstrated remarkable improvements in both yield and selectivity [7]. Sponge cobalt catalysts incorporating 0.1-100 millimoles lithium hydroxide per gram catalyst have shown superior performance compared to conventional systems [7]. These promoted catalysts achieve conversion rates exceeding 99.5% within 1.5 hours under optimized conditions [7]. The incorporation of lithium hydroxide effectively suppresses the formation of secondary amines, maintaining levels below 1% while keeping undesired byproducts such as tetramethylpropylenediamine below 300 parts per million [7].
Process optimization studies have identified critical parameters affecting reaction efficiency [5] [8]. The catalyst-to-substrate ratio significantly influences both conversion rate and product distribution, with optimal ratios ranging from 0.25-0.30 grams catalyst per gram substrate [9]. Higher catalyst loadings do not substantially improve yields but increase process costs [9]. Temperature programming has proven beneficial, with initial stages conducted at 80-140°C followed by elevation to 140-180°C for complete conversion [6].
Industrial-scale production of 3-[(3-Aminopropyl)amino]-1-propanol requires sophisticated reactor design and process engineering to achieve economical manufacturing while maintaining product quality [10] [11] [12]. Modern production facilities typically employ continuous flow reactor systems that offer superior heat and mass transfer characteristics compared to traditional batch operations [13] [14].
Continuous flow microreactor technology has emerged as a particularly effective approach for amino alcohol synthesis [13] [14] [15]. These systems provide exceptional control over reaction parameters including temperature, pressure, and residence time [13]. The high surface-to-volume ratios characteristic of microreactor designs facilitate efficient heat removal, which is critical for managing the exothermic nature of amino alcohol formation reactions [13] [15]. Research has demonstrated that microreactor systems can achieve reaction temperatures exceeding those accessible in traditional batch equipment while maintaining precise temperature control [15].
Reactor design considerations for industrial amino alcohol production encompass several critical engineering factors [10] [11]. Fixed-bed reactor configurations have proven particularly suitable for catalytic hydrogenation processes, allowing for continuous operation with heterogeneous catalysts [8] [12]. The cross-sectional loading parameters for tubular reactors typically range from 0.01-4.0 kilograms per square meter per second based on liquid phase calculations [8]. Optimal performance has been observed at loading rates of 0.05-2.0 kilograms per square meter per second for fixed-bed reactors [8].
Process integration represents a crucial aspect of industrial-scale amino alcohol production [11] [12]. Modern facilities incorporate thermally integrated distillation systems that minimize energy consumption while maximizing product recovery [11]. The design of these integrated systems requires careful consideration of heat transfer between reactor effluent streams and distillation column reboilers [11]. Research has shown that appropriate thermal integration can reduce steam consumption by up to 40% compared to conventional separation schemes [11].
The implementation of process analytical technology has revolutionized industrial amino alcohol production by enabling real-time monitoring and optimization [16]. Advanced monitoring systems incorporate multiple analytical techniques including flow infrared spectroscopy, online high-performance liquid chromatography, and online mass spectrometry [16]. These technologies provide continuous feedback on reaction progress, product quality, and impurity formation, allowing for immediate process adjustments [16].
Scale-up considerations for amino alcohol production require careful attention to mass transfer limitations [17] [18]. Laboratory-scale reaction conditions must be modified to account for differences in mixing efficiency and heat transfer at industrial scales [17]. Research has demonstrated that residence time requirements may increase significantly during scale-up, particularly for enzymatic processes where mass transfer becomes rate-limiting [17] [19].
The purification of 3-[(3-Aminopropyl)amino]-1-propanol requires careful selection of separation techniques to achieve the high purity levels demanded for pharmaceutical and industrial applications [20] [21] [22]. Two primary purification approaches have emerged as the most effective: distillation-based separation and recrystallization processes [20] [21].
Distillation represents the most widely employed purification technique for amino alcohol compounds due to its scalability and efficiency [23] [11]. Industrial distillation systems for amino propanol purification typically operate under reduced pressure to minimize thermal decomposition [20]. Research has established that vacuum distillation at pressures of 2.0 kilopascals allows for effective separation while maintaining product integrity [23]. The distillation process typically achieves purity levels exceeding 95% with yields approaching 70% based on crude product input [23].
Advanced distillation techniques have been developed to address specific purification challenges [11] [12]. Membrane distillation represents an emerging technology that offers significant advantages over conventional distillation methods [12]. This approach utilizes selective membrane permeation to achieve separation while operating at lower temperatures [12]. Research has demonstrated that membrane distillation can concentrate amino alcohol solutions from 0.020 grams per milliliter to 0.077 grams per milliliter while maintaining near-perfect product retention [12]. The energy consumption for membrane distillation is approximately two to three times lower than conventional distillation processes [12].
Recrystallization techniques offer superior purification efficiency for specific amino alcohol applications [20] [21]. The crystallization-sweating process has proven particularly effective for removing difficultly separated impurities [20]. This methodology involves controlled cooling of molten amino alcohol from 113-119°C to 35-37°C, followed by further cooling to 27-30°C at rates of 0.5-1.5°C per hour [20]. The crystallization process effectively separates structurally similar impurities that resist conventional distillation [20].
Comparative studies between distillation and recrystallization have revealed distinct advantages for each approach [22]. Recrystallization generally achieves higher final purity levels, with reports of 99.0-99.9% purity for amino alcohol products [20]. However, distillation offers superior throughput and simpler process integration [22]. Research comparing purification methods for similar amino compounds has shown that recrystallization requires more complex equipment and longer processing times [22].
The selection of optimal purification techniques depends on specific product requirements and economic considerations [21] [24]. Salt formation followed by recrystallization has proven effective for achieving extremely high purity levels [21]. This approach involves formation of hydrochloride or oxalate salts, followed by crystallization from aqueous or hydro-organic solvent mixtures [21]. The resulting products typically exhibit organic impurity levels below 0.1% and inorganic impurities below 0.05% [21].
Process optimization studies have identified critical parameters affecting purification efficiency [20] [21]. For crystallization processes, the cooling rate significantly influences both yield and purity [20]. Optimal cooling rates of 0.8-1.2°C per hour provide the best balance between crystal quality and processing time [20]. The sweating process, conducted at 33-34°C for 6-12 hours, further enhances purity by selective removal of occluded impurities [20].
| Purification Method | Purity Achievement | Yield | Energy Consumption | Processing Time |
|---|---|---|---|---|
| Vacuum Distillation | 95-99% | 60-70% | High | 4-8 hours |
| Membrane Distillation | 95-98% | 75-85% | Moderate | 6-12 hours |
| Crystallization-Sweating | 99.0-99.9% | 50-65% | Low | 24-48 hours |
| Salt Formation/Recrystallization | 99.5-99.9% | 70-80% | Moderate | 12-24 hours |
The thermodynamic properties of 3-[(3-Aminopropyl)amino]-1-propanol are fundamental to understanding its chemical behavior and practical applications. This compound, with molecular formula C₆H₁₆N₂O and molecular weight 132.20 g/mol [1] [2] [3], contains two amine functional groups and one hydroxyl group, which significantly influence its acid-base characteristics and solvation properties.
Acid-Base Properties
The pKa values of 3-[(3-Aminopropyl)amino]-1-propanol can be estimated from the known properties of structurally related compounds. The primary amine group exhibits a pKa value of approximately 10.6, similar to that observed in 3-amino-1-propanol [4] [5]. The secondary amine group, being slightly less basic due to the electron-withdrawing effect of the adjacent propyl chain, is estimated to have a pKa around 9.5. These values indicate that both amine groups will be predominantly protonated under physiological conditions, contributing to the compound's water solubility and ionic character.
Solubility Characteristics
Based on the structural similarity to other aminopropanols, 3-[(3-Aminopropyl)amino]-1-propanol is expected to exhibit complete miscibility with water [4] [6]. The presence of both polar amine groups and the hydroxyl functionality creates multiple sites for hydrogen bonding with water molecules, enhancing aqueous solubility. The compound's amphiphilic nature, with hydrophilic amine and hydroxyl groups connected by hydrophobic alkyl chains, suggests favorable interactions with both polar and moderately nonpolar solvents.
Partition Coefficients
The octanol-water partition coefficient (log P) provides insight into the compound's lipophilicity. Estimates based on related aminopropanol compounds suggest a log P value ranging from -0.67 to 0.4 [7] [6]. This relatively low value indicates a hydrophilic character, consistent with the presence of multiple polar functional groups. The partition behavior is influenced by the pH-dependent protonation state of the amine groups, with lower pH values favoring increased water solubility due to ionic character.
Physical State Properties
While specific data for 3-[(3-Aminopropyl)amino]-1-propanol are limited, the compound is expected to be a viscous liquid at room temperature, similar to other diaminoalcohols. The presence of multiple hydrogen bonding sites likely results in elevated boiling point and viscosity compared to simple alcohols or amines of similar molecular weight.
| Property | Value | Reference/Notes |
|---|---|---|
| Molecular Formula | C₆H₁₆N₂O | [1] [2] |
| Molecular Weight (g/mol) | 132.20 | [1] [2] [3] |
| pKa (primary amine) | ~10.6 | Estimated from 3-amino-1-propanol [4] [5] |
| pKa (secondary amine) | ~9.5 | Estimated from structural analogs |
| Log P (octanol/water) | -0.67 to 0.4 | Range from related aminopropanols [7] [6] |
| Water Solubility | Miscible | Expected from aminopropanol analogs [4] [6] |
The oxidative stability of 3-[(3-Aminopropyl)amino]-1-propanol is crucial for its applications, particularly in environments where exposure to oxygen is unavoidable. Studies on structurally related compounds and aminoalcohol blends provide insights into the expected degradation behavior under different oxidative conditions [8] [9].
Medium Oxygen Concentration Conditions
Under standard atmospheric conditions (21% oxygen), 3-[(3-Aminopropyl)amino]-1-propanol demonstrates moderate oxidative stability [8] [9]. The degradation kinetics at temperatures ranging from 55°C to 135°C show that the compound exhibits similar stability to other primary aminoalcohols such as 3-amino-1-propanol and monoethanolamine. The presence of the secondary amine linkage appears to provide some protective effect against oxidative attack compared to simple primary amines.
High Oxygen Concentration Effects
Exposure to high oxygen concentrations (96% O₂) significantly accelerates the degradation process [8] [9]. Under these conditions, the oxidative stability decreases markedly, with enhanced formation of oxidized intermediates and nitrogen-containing degradation products. The kinetics follow a pattern consistent with free radical chain reactions, where oxygen acts as both an initiator and propagator of the degradation process.
Catalytic Effects of Metal Ions
The presence of iron ions (0.5 mM) in combination with high oxygen concentrations dramatically reduces the chemical stability [8] [9]. This catalytic effect is attributed to the Fenton-like reactions where iron facilitates the formation of hydroxyl radicals, leading to accelerated degradation. The secondary amine group appears particularly susceptible to metal-catalyzed oxidation, likely due to its electron-rich nature.
Degradation Products
The major degradation products identified include ammonia, methylated derivatives of the parent compound, and various oxidized intermediates [8] [9]. The formation of ammonia suggests C-N bond cleavage, while methylated products indicate N-methylation reactions possibly involving formaldehyde intermediates. Under cyclic degradation conditions that simulate industrial processes, the compound shows stability comparable to monoethanolamine, with formation of formate ions as a significant degradation pathway.
| Oxygen Concentration | Temperature (°C) | Relative Stability | Key Degradation Products |
|---|---|---|---|
| 21% O₂ (medium) | 55-135 | Moderate | Ammonia, methylated derivatives |
| 96% O₂ (high) | 55-135 | Reduced | Oxidized intermediates |
| 96% O₂ + Fe (0.5 mM) | 55-135 | Significantly reduced | Accelerated degradation |
| Cyclic conditions | 40-120 | Similar to MEA | Ammonia, methyl-AP, formate |
The thermal stability of 3-[(3-Aminopropyl)amino]-1-propanol in carbon dioxide-rich environments is particularly relevant for applications in CO₂ capture and separation technologies. Studies on related aminoalcohol systems provide valuable insights into the expected behavior under these conditions [8] [10] [9].
Comparative Thermal Stability
In CO₂-loaded systems, 3-[(3-Aminopropyl)amino]-1-propanol blends demonstrate moderate thermal stability compared to other amine-based solvents [8] [9]. The compound shows superior stability compared to primary amines such as 3-amino-1-propanol and monoethanolamine, but lower stability than tertiary amines like 1-(2-hydroxyethyl)pyrrolidine. This intermediate behavior is attributed to the mixed primary and secondary amine functionalities present in the molecule.
CO₂ Loading Effects
The presence of CO₂ has a stabilizing effect on the molecular structure through carbamate formation [8] [10] [11]. The primary amine group readily forms carbamate species with CO₂, creating a more thermally stable intermediate compared to the free amine. However, at elevated temperatures (above 120°C), these carbamate linkages become susceptible to thermal degradation, leading to the formation of cyclic products and polymerization reactions.
Temperature-Dependent Degradation Mechanisms
At temperatures between 100°C and 165°C, the dominant degradation pathway involves the formation of cyclic compounds through intramolecular cyclization reactions [8] [9] [12]. The presence of CO₂ influences these reactions by temporarily protecting the amine groups through carbamate formation, but prolonged exposure at high temperatures eventually leads to thermal decomposition. The degradation rate shows an exponential dependence on temperature, with activation energies similar to those observed for other aminoalcohols.
Mechanistic Insights
Quantum mechanical studies on related aminopropanol systems reveal that water molecules and the hydroxyl group participate actively in proton transfer reactions with CO₂ [13] [11]. This water-assisted mechanism reduces the energy barrier for CO₂ absorption and potentially affects the thermal stability by providing alternative reaction pathways. The concerted proton transfer mechanism depends on the initial configuration of the reaction complex and influences the overall thermal degradation behavior.
| Compound | Relative Thermal Stability | CO₂ Loading Effect | Temperature Range (°C) |
|---|---|---|---|
| 3-[(3-Aminopropyl)amino]-1-propanol blend | Moderate | Stabilizes structure | 100-165 |
| 3-Amino-1-propanol (3A1P) | Lower than blend | Promotes degradation | 100-165 |
| Monoethanolamine (MEA) | Lower than blend | Promotes degradation | 100-165 |
| 1-(2-Hydroxyethyl)pyrrolidine | Higher than blend | Less affected | 100-165 |
The hydrogen bonding behavior of 3-[(3-Aminopropyl)amino]-1-propanol is fundamental to understanding its solvent properties and molecular interactions. The compound's multiple hydrogen bonding sites create complex interaction patterns that vary significantly between gas phase, liquid phase, and aqueous solution environments [14] [15] [16] [17].
Intramolecular Hydrogen Bonding
In the gas phase and low polarity environments, 3-[(3-Aminopropyl)amino]-1-propanol preferentially adopts conformations stabilized by intramolecular hydrogen bonds [14] [15] [16]. The most stable conformation features an OH···N hydrogen bond between the hydroxyl group and one of the amine nitrogens, similar to the behavior observed in 3-amino-1-propanol. This intramolecular interaction significantly influences the molecular conformation and reduces the availability of hydrogen bonding sites for intermolecular interactions.
Intermolecular Hydrogen Bonding Networks
In the liquid phase, intermolecular hydrogen bonding becomes dominant, leading to the formation of extensive three-dimensional networks [14] [17]. Molecular dynamics simulations of related aminopropanol systems demonstrate that molecules are bound into continuous hydrogen-bonded networks across the entire concentration range. The compound can form both OH···N and NH···O hydrogen bonds with neighboring molecules, creating a mixed network structure that is unique among amino alcohols.
Aqueous Solution Behavior
In aqueous solutions, the hydrogen bonding dynamics become more complex due to the competition between amine-water, alcohol-water, and water-water interactions [17] [18]. The compound forms a mixed network where water molecules act as both hydrogen bond donors and acceptors, mediating interactions between the aminoalcohol molecules. This water-mediated hydrogen bonding enhances solubility and creates unique solvation motifs that are not observed with simpler amino alcohols.
Solvent-Dependent Conformational Changes
The conformational preferences of 3-[(3-Aminopropyl)amino]-1-propanol change dramatically with solvent polarity [14] [17]. In polar solvents, the molecule adopts extended conformations that maximize interaction with the solvent, while in nonpolar environments, compact conformations with intramolecular hydrogen bonds are favored. This conformational flexibility contributes to the compound's versatility as a solvent and its ability to interact with diverse chemical species.
Dynamic Hydrogen Bond Exchange
The frequency of hydrogen bond breaking and formation affects the transport properties and chemical reactivity of the system [17]. Studies indicate that the environment of molecules changes rapidly on the molecular timescale, with hydrogen bond lifetimes on the order of picoseconds. This dynamic behavior facilitates mass transfer and chemical reactions while maintaining the overall network structure.
| Interaction Type | Bond Strength | Occurrence | Structural Impact |
|---|---|---|---|
| Intramolecular OH···N | Strong | Favored in gas phase | Conformational stabilization |
| Intramolecular NH···O | Moderate | Secondary preference | Alternative conformation |
| Intermolecular OH···N | Strong | Dominant in liquid phase | Aggregation promotion |
| Intermolecular NH···O | Moderate | Secondary in liquid | Network formation |
| Water-mediated H-bonds | Variable | Dominant in aqueous solution | Enhanced solubility |